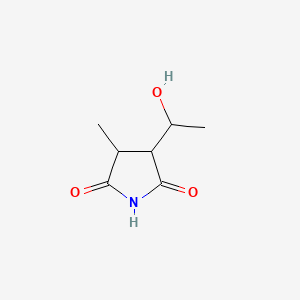
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione is a heterocyclic organic compound with a pyrrolidinedione core structure This compound is characterized by the presence of a hydroxyethyl group at the third position and a methyl group at the fourth position of the pyrrolidinedione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2,5-dioxopyrrolidine with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group at the third position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidinedione ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 3-(1-Oxoethyl)-4-methyl-2,5-pyrrolidinedione.
Reduction: Formation of 3-(1-Hydroxyethyl)-4-methyl-2,5-dihydroxypyrrolidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
3-(1-Hydroxyethyl)-4-methyl-2,5-dioxopyrrolidine: Similar structure but lacks the hydroxyethyl group.
4-Methyl-2,5-pyrrolidinedione: Lacks both the hydroxyethyl group and the methyl group at the third position.
3-(1-Hydroxyethyl)-2,5-pyrrolidinedione: Lacks the methyl group at the fourth position.
Uniqueness
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
54124-14-0 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
3-(1-hydroxyethyl)-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-5(4(2)9)7(11)8-6(3)10/h3-5,9H,1-2H3,(H,8,10,11) |
InChIキー |
CPJOTTBQGZWOGN-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)NC1=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


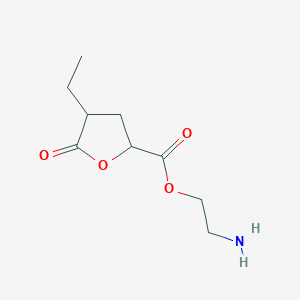

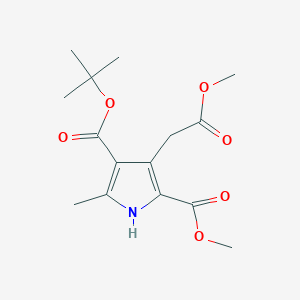
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)
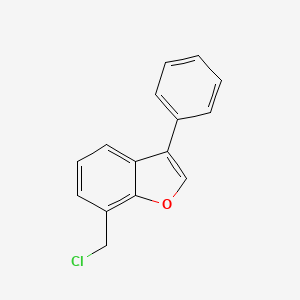
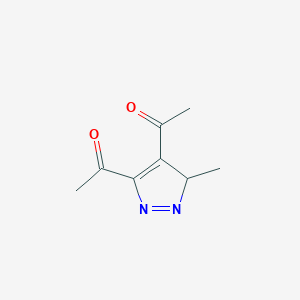
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
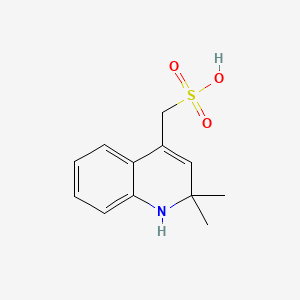
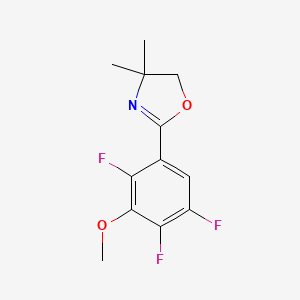
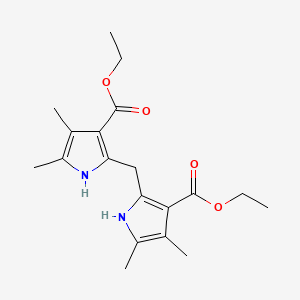


![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
